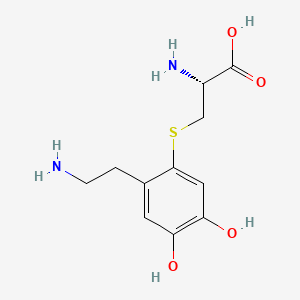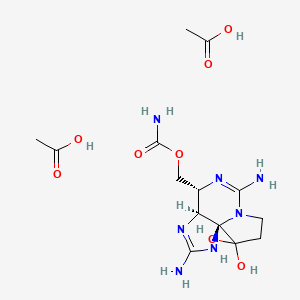![molecular formula C17H27Cl2N3O B564408 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride CAS No. 502656-68-0](/img/structure/B564408.png)
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CAY10462 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von Cytochrom-P450-Enzymen, insbesondere CYP4A11.
Biologie: Untersucht die Rolle von 20-Hydroxyeicosatetraensäure in der zellulären Signalübertragung und ihre Auswirkungen auf die vaskuläre und renale Funktion.
Medizin: Potenzielle therapeutische Anwendungen bei Erkrankungen, an denen 20-Hydroxyeicosatetraensäure beteiligt ist, wie z. B. Bluthochdruck und Nierenerkrankungen.
Industrie: Verwendet bei der Entwicklung neuer Medikamente, die auf Cytochrom-P450-Enzyme abzielen
5. Wirkmechanismus
CAY10462 übt seine Wirkung aus, indem es selektiv das Cytochrom-P450-4A11-Enzym hemmt, das für die Synthese von 20-Hydroxyeicosatetraensäure aus Arachidonsäure verantwortlich ist. Durch die Blockierung dieses Enzyms reduziert CAY10462 die Produktion von 20-Hydroxyeicosatetraensäure und moduliert so seine physiologischen Wirkungen. Die Hemmung ist hochspezifisch, mit einem IC50-Wert von 8,8 Nanomolar, was es zu einem potenten Inhibitor macht .
Ähnliche Verbindungen:
CAY10434: Ein weiterer Inhibitor der 20-Hydroxyeicosatetraensäure-Synthase, jedoch weniger potent als CAY10462.
HET0016: Ein nicht-selektiver Inhibitor von Cytochrom-P450-Enzymen, einschließlich CYP4A11.
Einzigartigkeit: CAY10462 zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung des Cytochrom-P450-4A11-Enzyms aus. Im Gegensatz zu anderen Inhibitoren weist CAY10462 minimale Off-Target-Effekte auf, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of CAY10462 is the 20-HETE synthase CYP4A11 . This enzyme belongs to the cytochrome P450 (CYP450) family and plays a crucial role in the metabolism of arachidonic acid, particularly in the kidney .
Mode of Action
CAY10462 interacts with its target, CYP4A11, by inhibiting its activity . This inhibition is selective, with CAY10462 exhibiting an IC50 of 8.8 nM when tested in human renal microsomes . It is nearly 200 times less potent as an inhibitor of other CYP450 enzymes, such as 1A, 1C, and 3A .
Biochemical Pathways
CYP4A11 is involved in the synthesis of 20-HETE, an important metabolite of arachidonic acid . By inhibiting CYP4A11, CAY10462 effectively reduces the production of 20-HETE . This can have downstream effects on various biochemical pathways, particularly those involving the vasculature and the kidney .
Pharmacokinetics
Its solubility in various solvents such as dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .
Result of Action
The inhibition of 20-HETE synthesis by CAY10462 can lead to various molecular and cellular effects. For instance, it has been shown to improve the contractile response to angiotensin II . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CAY10462 involves the reaction of 4-(1H-imidazol-1-yl)phenol with N,N-dimethylhexylamine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the phenol group is activated and reacts with the amine to form the desired product. The final compound is then converted to its dihydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of CAY10462 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its consistency and efficacy .
Analyse Chemischer Reaktionen
Reaktionstypen: CAY10462 unterliegt aufgrund des Vorhandenseins der Imidazol- und Phenoxygruppen hauptsächlich Substitutionsreaktionen. Diese funktionellen Gruppen können an verschiedenen chemischen Umwandlungen teilnehmen, einschließlich Alkylierungs- und Acylierungsreaktionen .
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydrid oder Kaliumcarbonat.
Acylierung: Reagenzien wie Acylchloride oder Anhydride in Gegenwart einer Base können verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Alkylierung des Imidazolrings zur Bildung von N-alkylierten Derivaten führen, während die Acylierung N-acylierte Produkte erzeugt .
Vergleich Mit ähnlichen Verbindungen
CAY10434: Another inhibitor of 20-hydroxyeicosatetraenoic acid synthase but less potent compared to CAY10462.
HET0016: A non-selective inhibitor of cytochrome P450 enzymes, including CYP4A11.
Uniqueness: CAY10462 stands out due to its high selectivity and potency in inhibiting the cytochrome P450 4A11 enzyme. Unlike other inhibitors, CAY10462 exhibits minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.2ClH/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20;;/h7-11,13,15H,3-6,12,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCWAJONAASSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849543 | |
| Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502656-68-0 | |
| Record name | 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



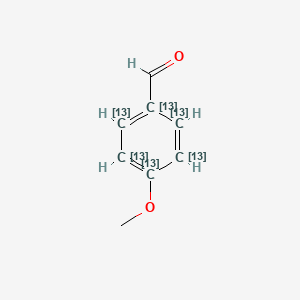
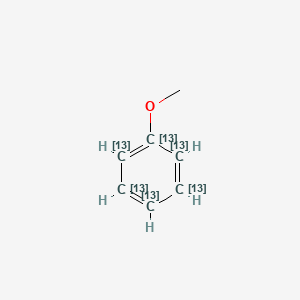
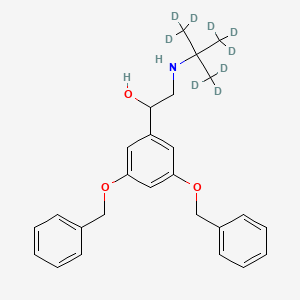



![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)


